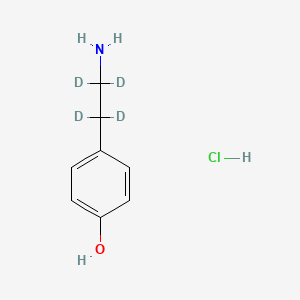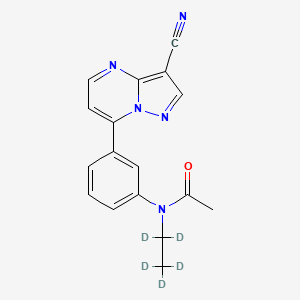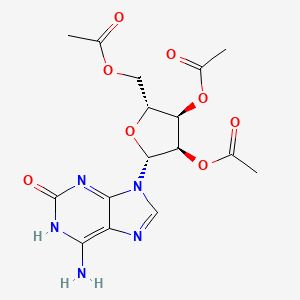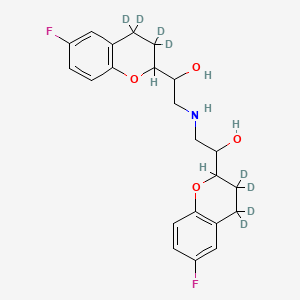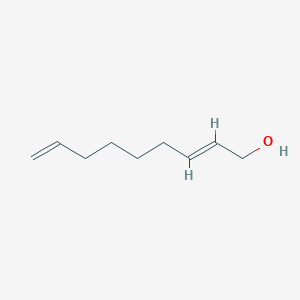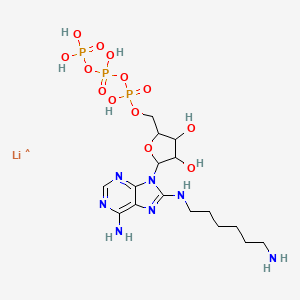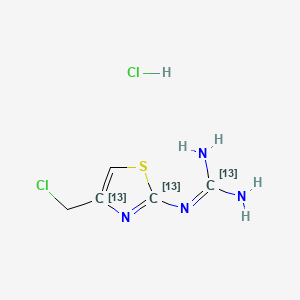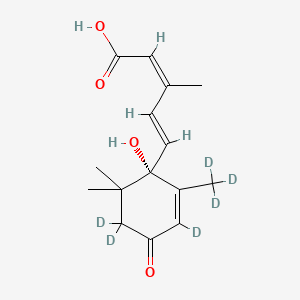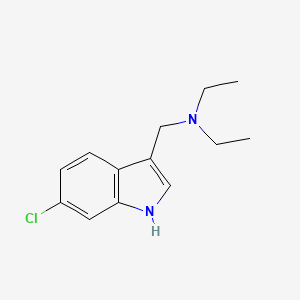
N-((6-Chloro-1H-indol-3-yl)methyl)-N-ethylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((6-Chloro-1H-indol-3-yl)methyl)-N-ethylethanamine is a compound that belongs to the indole family, which is known for its significant biological activities. Indole derivatives are prevalent in natural products and drugs, playing a crucial role in cell biology and various therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-Chloro-1H-indol-3-yl)methyl)-N-ethylethanamine typically involves the installation of the gramine side chain on the indole framework. One common method includes the use of N,N-dimethylmethylene ammonium chloride in acetic acid, followed by the elimination of the tosyl masking group . Another approach involves the Larock cyclization of an alkyne framework using a palladium(II) acetate catalyst, D t-BPF ligand, potassium carbonate additive, and N-methyl-2-pyrrolidone .
Industrial Production Methods
Industrial production methods for indole derivatives often involve multicomponent reactions (MCRs), which are high-yielding, operationally friendly, and cost-effective. These reactions decrease the deployment of solvents and energy essential for the purification of intermediates .
Analyse Des Réactions Chimiques
Types of Reactions
N-((6-Chloro-1H-indol-3-yl)methyl)-N-ethylethanamine undergoes various types of reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the ethylamine group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxaldehyde derivatives, while reduction may produce various indole-3-ethylamine derivatives .
Applications De Recherche Scientifique
N-((6-Chloro-1H-indol-3-yl)methyl)-N-ethylethanamine has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex molecules and heterocyclic compounds.
Biology: Studied for its role in cell signaling and as a potential therapeutic agent.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of N-((6-Chloro-1H-indol-3-yl)methyl)-N-ethylethanamine involves its interaction with specific molecular targets and pathways. The compound may act on protein kinases, enzymes, or receptors, modulating various biological processes. The exact pathways depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor for generating biologically active structures.
6-Chloro-1H-indol-3-yl palmitate: Used in biochemical research.
Uniqueness
N-((6-Chloro-1H-indol-3-yl)methyl)-N-ethylethanamine is unique due to its specific substitution pattern, which imparts distinct biological activities and synthetic utility compared to other indole derivatives .
Propriétés
IUPAC Name |
N-[(6-chloro-1H-indol-3-yl)methyl]-N-ethylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2/c1-3-16(4-2)9-10-8-15-13-7-11(14)5-6-12(10)13/h5-8,15H,3-4,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDCLJGGANGRBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CNC2=C1C=CC(=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652512 |
Source


|
| Record name | N-[(6-Chloro-1H-indol-3-yl)methyl]-N-ethylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63353-00-4 |
Source


|
| Record name | N-[(6-Chloro-1H-indol-3-yl)methyl]-N-ethylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
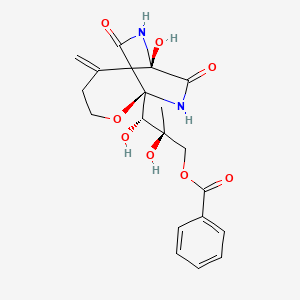
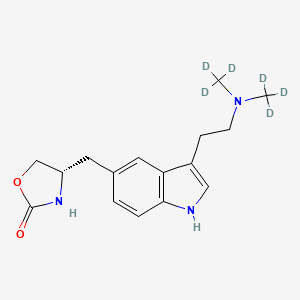
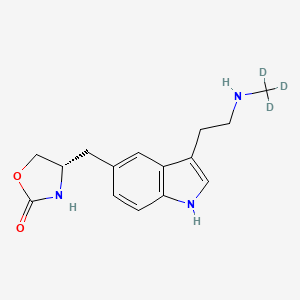
![4-[[3-(2-aminoethyl)-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one](/img/structure/B563128.png)
